Venom, the commercial formulation of the active ingredient dinotefuran (CAS 165252-70-0), is a third-generation neonicotinoid insecticide distinguished by its nonaromatic tetrahydrofuran (THF) cyclic ether substituent [1]. Unlike first- and second-generation analogs (e.g., imidacloprid, thiamethoxam) that rely on halogenated chloropyridinyl or chlorothiazolyl rings, this halogen-free structure grants Venom exceptional physicochemical properties, including ultra-high water solubility and a distinct binding affinity profile at insect nicotinic acetylcholine receptors (nAChRs) [1]. For agricultural procurement, veterinary applications, and formulation development, Venom serves as a high-mobility active ingredient, valued for its rapid systemic knockdown capabilities and its ability to overcome established metabolic resistance mechanisms linked to older neonicotinoid classes.
Substituting Venom (dinotefuran) with older, lower-cost neonicotinoids like imidacloprid fundamentally alters a formulation's environmental fate, systemic uptake rate, and resistance-breaking efficacy. Venom's exceptionally high water solubility (nearly 40 g/L) allows for rapid root-to-shoot translocation that poorly soluble analogs cannot match, making it non-interchangeable for applications requiring immediate systemic protection [1]. Furthermore, dinotefuran's THF ring prevents the specific cation-π interactions and hydrogen bonds that confer high cytochrome P450-mediated metabolic resistance to imidacloprid in pest species like Bemisia tabaci [2]. Consequently, substituting Venom with a first-generation analog risks severe performance drop-offs in high-leaching environments or against resistant pest populations.
Venom exhibits exceptionally high water solubility compared to first-generation neonicotinoids, fundamentally changing its uptake kinetics in soil and root-drench applications. While imidacloprid provides limited immediate availability due to low solubility, dinotefuran dissolves rapidly, ensuring immediate vascular translocation throughout the plant structure [1].
| Evidence Dimension | Water Solubility at 20°C |
| Target Compound Data | Dinotefuran: 39,830 mg/L (39.8 g/L) |
| Comparator Or Baseline | Imidacloprid: 610 mg/L (0.61 g/L) |
| Quantified Difference | ~65-fold higher water solubility |
| Conditions | Standard aqueous environmental conditions |
Enables rapid root uptake and superior systemic translocation in soil-drench and trunk-injection formulations where low-solubility analogs fail to mobilize quickly.
In highly resistant pest strains (e.g., Bemisia tabaci), imidacloprid is rapidly detoxified due to stable binding with the CYP6CM1vQ enzyme, facilitated by an Arg225 cation-π interaction and two stable hydrogen bonds. Venom's structural divergence completely lacks these specific interactions, resulting in weak enzyme binding that disables potential metabolism and preserves insecticidal efficacy [1].
| Evidence Dimension | Binding interaction with detoxifying enzyme CYP6CM1vQ |
| Target Compound Data | Dinotefuran: Weak binding (absence of Arg225 cation-π interaction and H-bonds) |
| Comparator Or Baseline | Imidacloprid: Stable binding (active Arg225 cation-π interaction and two H-bonds) |
| Quantified Difference | Complete evasion of the primary structural binding mechanism that causes metabolic resistance to imidacloprid |
| Conditions | Molecular dynamics simulation of Q-biotype Bemisia tabaci CYP6CM1 |
Critical for formulating products targeting pest populations that have developed target-site metabolic resistance to first-generation halogenated neonicotinoids.
Venom demonstrates a significantly lower soil adsorption coefficient (Koc) than older neonicotinoids, meaning it binds less tightly to soil organic matter. This property, combined with its high solubility, ensures that the active ingredient remains highly bioavailable in the soil solution for root uptake rather than becoming sequestered in the soil matrix [1].
| Evidence Dimension | Soil Adsorption Coefficient (Koc) |
| Target Compound Data | Dinotefuran: 30–50 |
| Comparator Or Baseline | Imidacloprid: 200–300 |
| Quantified Difference | 4 to 10 times lower soil adsorption |
| Conditions | Standard agricultural soil mobility assays |
Ensures the active ingredient remains highly bioavailable for rapid plant uptake in soil-applied formulations, rather than binding tightly to organic matter.
Despite its high systemic activity, Venom exhibits a much faster degradation profile in soil compared to older neonicotinoids. Its aerobic biodegradation half-life is substantially shorter than that of imidacloprid or thiamethoxam, reducing the risk of long-term environmental accumulation and carryover into subsequent crop cycles[1].
| Evidence Dimension | Soil Half-Life (DT50) |
| Target Compound Data | Dinotefuran: 10–30 days |
| Comparator Or Baseline | Imidacloprid: 100–200 days |
| Quantified Difference | 3.3 to 20 times faster soil degradation |
| Conditions | Aerobic degradation in standard agricultural soils |
Reduces long-term environmental persistence and carryover risks, aligning with stricter regulatory requirements for soil accumulation.
Due to its exceptional 39.8 g/L water solubility and low soil adsorption coefficient (Koc 30-50), Venom is the premier choice for soil drenches, granular applications, and trunk injections. It is specifically procured when rapid vascular translocation is required to protect new growth, outperforming low-solubility alternatives like imidacloprid that lag in root-to-shoot mobility [1], [3].
Venom is highly prioritized in agricultural programs targeting sap-feeding pests (such as Bemisia tabaci) that exhibit CYP6CM1-mediated metabolic resistance. Its unique tetrahydrofuran structure evades the specific enzymatic binding interactions that rapidly detoxify first-generation chloropyridinyl neonicotinoids, restoring control efficacy [2].
For crop cycles or turf environments requiring rapid active ingredient clearance, Venom is selected over older analogs. Its accelerated soil half-life (10–30 days) minimizes long-term environmental persistence and carryover risks compared to imidacloprid, which can persist for over 100 days [1].